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2H-1,3-Benzothiazine-2,4(3H)-dione

Cat. No.: B3045331
CAS No.: 10512-65-9
M. Wt: 179.2 g/mol
InChI Key: IZQGCATXOBZJQL-UHFFFAOYSA-N
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Description

Significance of Benzothiazine Scaffolds in Organic Synthesis and Chemical Research

Benzothiazine scaffolds, the core structures of which 2H-1,3-Benzothiazine-2,4(3H)-dione is an example, are considered privileged structures in medicinal chemistry and drug design. nih.gov The fusion of a benzene (B151609) ring with a thiazine (B8601807) ring creates a bicyclic system that is not only synthetically versatile but also possesses a broad spectrum of biological activities. nih.govnih.gov

Researchers have extensively explored benzothiazine derivatives and have found them to exhibit a wide array of pharmacological properties. These include anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ontosight.aieaspublisher.com The presence of both nitrogen and sulfur atoms in the heterocyclic ring contributes to the unique electronic and steric properties of these molecules, allowing them to interact with various biological targets. researchgate.net The ability to modify the benzothiazine core at different positions allows for the fine-tuning of its properties, making it a valuable template for the development of new therapeutic agents. nih.gov

Historical Context of this compound Research

While the broader family of benzothiazines, such as the 2,1-benzothiazines, were first reported in the 1960s, the specific historical timeline for the initial synthesis of This compound is less defined in seminal, dated publications. wikipedia.org The research into this specific dione (B5365651) is often embedded within the larger exploration of benzothiazine chemistry.

A significant and established method for the preparation of this compound involves the use of thiosalicylic acid as a starting material. easpublisher.comprepchem.com One documented synthesis reports the production of 21 grams of This compound with a melting point of 210-211°C. prepchem.com This method highlights a practical route to access this heterocyclic system. Further synthetic strategies for related 1,3-benzothiazin-4-ones involve the condensation of aromatic amines with aromatic carbonyl compounds to form a Schiff base intermediate, which is then coupled with thiosalicylic acid . easpublisher.com The development of these synthetic pathways has been crucial for making This compound and its derivatives available for further study and application.

Classification and Regioisomeric Considerations within the Benzothiazine Family

The term "benzothiazine" refers to a bicyclic heterocycle where a benzene ring is fused to a thiazine ring. The classification of benzothiazines is determined by the relative positions of the sulfur and nitrogen atoms within the six-membered thiazine ring. This leads to several possible regioisomers, each with a unique chemical structure and, consequently, distinct properties.

The primary isomers include:

1,2-Benzothiazine: The sulfur and nitrogen atoms are in adjacent positions.

1,3-Benzothiazine: The sulfur and nitrogen atoms are separated by one carbon atom. This compound belongs to this class.

1,4-Benzothiazine: The sulfur and nitrogen atoms are at opposite positions in the ring. wikipedia.org

2,1-Benzothiazine: The positions of the heteroatoms are reversed compared to the 1,2-isomer. wikipedia.org

This regioisomeric diversity is a key aspect of benzothiazine chemistry, as the placement of the heteroatoms significantly influences the molecule's electronic distribution, conformation, and potential for biological activity.

Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number 10512-65-9
Molecular Formula C₈H₅NO₂S
Molar Mass 179.2 g/mol
Melting Point 211 °C
Density (Predicted) 1.436 g/cm³
pKa (Predicted) 9.30 ± 0.20

Data sourced from ChemBK.

Research Finding: Synthesis Example

Starting MaterialProductYieldMelting Point
Ester derivatives of thiosalicylic acidThis compound21 g210-211 °C

This table summarizes a reported synthesis of the target compound. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B3045331 2H-1,3-Benzothiazine-2,4(3H)-dione CAS No. 10512-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQGCATXOBZJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393079
Record name 2H-1,3-Benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10512-65-9
Record name 2H-1,3-Benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h 1,3 Benzothiazine 2,4 3h Dione and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing 2H-1,3-benzothiazine-2,4(3H)-dione and its analogs primarily rely on cyclization and condensation reactions, often starting from readily available precursors.

Cyclization Reactions involving 2-Aminothiophenol (B119425) Precursors

A cornerstone in the synthesis of benzothiazine derivatives is the use of 2-aminothiophenol as a key starting material. The reaction of 2-aminothiophenol with various electrophilic reagents can lead to the formation of the benzothiazine ring system. For instance, condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds or α-halo ketones can initiate a sequence of reactions, including Michael addition and subsequent intramolecular cyclization, to afford benzothiazine derivatives. researchgate.netnih.gov

One common strategy involves the reaction of 2-aminothiophenol with dicarbonyl compounds. For example, the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds can yield 1,4-benzothiazine derivatives. nih.gov Another approach utilizes the reaction of 2-aminothiophenol with compounds containing both a leaving group and a carbonyl function, facilitating a cyclocondensation reaction.

Condensation Reactions for Dione (B5365651) Formation

The formation of the dione functionality within the this compound scaffold is a critical step in its synthesis. This is often achieved through condensation reactions with reagents that can provide the two carbonyl carbons.

A notable method involves the reaction of 2-aminothiophenol with phosgene (B1210022) or its equivalents. This reaction leads to the direct formation of the 2,4-dione ring system through a cyclocondensation process. Another approach involves the use of thiosalicylic acid derivatives. For example, ester derivatives of thiosalicylic acid can be used as starting materials to prepare 2H-1,3-benzothiazin-2,4(3H)-dione. prepchem.com

Furthermore, the synthesis of 1,3-benzothiazin-4-ones can be achieved by the condensation of aromatic amines with aromatic carbonyl compounds to form a Schiff base intermediate. This intermediate is then coupled with thiosalicylic acid to yield the desired benzothiazin-4-one derivatives. easpublisher.com

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Several MCRs have been developed for the synthesis of benzothiazine and related heterocyclic systems. researchgate.netjocpr.com These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

While specific MCRs for the direct synthesis of this compound are less commonly reported, the principles of MCRs can be applied to construct the core benzothiazine scaffold, which can then be further functionalized to the dione. For example, a three-component reaction of an amine, an aldehyde, and a sulfur-containing component could potentially be designed to form the benzothiazine ring.

Modern and Green Synthesis Techniques

In recent years, there has been a growing emphasis on developing environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and ultrasound-promoted reactions are two such green techniques that have been successfully applied to the synthesis of benzothiazine derivatives.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. ijprdjournal.comkoreascience.kr The synthesis of various benzothiazole (B30560) and benzothiazine derivatives has been successfully achieved using microwave-assisted protocols. organic-chemistry.orgumich.edunih.govbau.edu.tr

For instance, the condensation of 2-aminothiophenol with aldehydes to form 2-substituted benzothiazoles can be accomplished in minutes under microwave irradiation, often without the need for a catalyst. organic-chemistry.org Similarly, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been efficiently carried out using microwave-assisted methods, demonstrating the utility of this technique for preparing compounds with the benzothiazine core. nih.govbau.edu.tr

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzothiazepine Derivative umich.edu

MethodReaction TimeYield (%)
Conventional8-10 hours70-80
Microwave3-5 minutes85-95

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. Ultrasound has been utilized for the synthesis of various heterocyclic compounds, including thiazine (B8601807) derivatives. nih.gov

Ultrasound-promoted synthesis offers several advantages, including milder reaction conditions, shorter reaction times, and often improved yields. For example, a one-pot, four-component reaction for the synthesis of novel 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones has been successfully carried out under ultrasound irradiation, highlighting the potential of this technique for constructing complex heterocyclic systems. researchgate.netfigshare.com While specific examples for the direct synthesis of this compound using ultrasound are not extensively documented, the principles of sonochemistry can be applied to the key bond-forming reactions involved in its synthesis, potentially leading to more efficient and environmentally benign protocols.

Catalyst-Mediated Approaches (e.g., Metal-Catalyzed, Nanocatalysts)

Catalytic methods have been instrumental in the synthesis of benzothiazine derivatives, often providing milder reaction conditions and improved yields. While direct catalytic synthesis of the parent this compound is not extensively detailed in the provided results, related structures benefit from such approaches.

For instance, iron-catalyzed C-S/C-N cross-coupling reactions have been developed for the synthesis of phenothiazines, a related class of sulfur-containing heterocycles. researchgate.net This domino reaction addresses issues like poor substrate scope and long reaction times often associated with palladium and copper catalysts. researchgate.netacs.org High-purity iron sulfate (B86663) (FeSO₄·7H₂O) has been shown to be effective, suggesting the potential for iron-based catalysts in the synthesis of other benzothiazine systems. researchgate.net

In the realm of nanocatalysts, a magnetic solid acid nanocatalyst based on ferrierite has been prepared and utilized for the green synthesis of researchgate.netnih.gov-oxazine derivatives. nih.gov This highlights the potential of tailored nanocatalysts to facilitate the formation of heterocyclic rings under environmentally benign conditions. Furthermore, copper(II) complexes supported on functionalized magnetic nanoparticles have been employed as reusable nanocatalysts for N-arylation reactions, a key step in the synthesis of various nitrogen-containing heterocycles. acs.org While not directly applied to this compound, these catalyst systems represent a promising avenue for future synthetic explorations.

Palladium-catalyzed reactions, such as tandem Stille-like/azacyclization reactions, have been used to synthesize 1,2-benzothiazine 1,1-dioxides, demonstrating the power of metal catalysis in constructing the benzothiazine core. nih.gov Similarly, Ag₂O/Selectfluor-promoted intramolecular cyclization of 2-methylthiobenzamides has been reported for the synthesis of 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones. mdpi.com

Derivatization Strategies and Functionalization

Once the this compound core is formed, it can be further modified to introduce a variety of functional groups, enabling the exploration of structure-activity relationships for various applications.

N-Alkylation and Acylation Reactions

The nitrogen atom at position 3 of the benzothiazine ring is a common site for functionalization. N-alkylation of the sodium salt of 3H-benzo[e] researchgate.netnih.govthiazine-2,4-dione proceeds readily at the N-3 position. researchgate.net For the related 2-(arylimino)-2,3-dihydrobenzo[e] researchgate.netnih.gov-thiazin-4-ones, alkylation also occurs regioselectively at this nitrogen. researchgate.net

In the case of 2-thioxo-2,3-dihydrobenzo[e] researchgate.netnih.govthiazin-4-one, alkylation can lead to a mixture of regioisomers, with S-alkylation at the exocyclic sulfur atom being favored in the presence of triethylamine. researchgate.net Research on 2H-1,2,3-benzothiadiazine 1,1-dioxide has shown that alkylation can occur at both N(2) and N(3) atoms, with the product distribution being influenced by the choice of base. mdpi.comsemanticscholar.org

N-acylation is another important derivatization strategy. For example, N-acyl substituted 2-aminobenzo[d] researchgate.netnih.govthiazine derivatives can be prepared by reacting the core structure with acid halides. researchgate.net

Halogenation and Other Electrophilic Substitutions

The electron-poor nature of the 2,1,3-benzothiadiazole (B189464) (BTD) ring, a related heterocyclic system, makes electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of products. nih.govdiva-portal.org Direct halogenation of the this compound core is not well-documented in the provided results. However, strategies developed for other benzothiadiazoles, such as iridium-catalyzed C-H borylation to introduce a versatile handle for subsequent functionalization, could potentially be adapted. nih.govdiva-portal.org

Introduction of Various Substituents at the Benzothiazine Core

The introduction of substituents onto the benzene (B151609) ring of the benzothiazine core is crucial for tuning its properties. This is often achieved by starting with appropriately substituted precursors. For example, the synthesis of 1,3-benzothiazin-4-ones can be accomplished by the condensation of substituted aromatic amines and carbonyl compounds to form a Schiff base, which is then coupled with thiosalicylic acid. easpublisher.com

The development of one-pot multicomponent reactions has also facilitated the synthesis of diverse benzothiazine derivatives. For instance, the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds, sometimes in the presence of a catalyst like graphene oxide, can lead to functionalized 1,4-benzothiazines. nih.gov

Reactivity and Transformation Studies

Understanding the reactivity of the this compound core is essential for its further chemical manipulation and for predicting its behavior in different chemical environments.

Nucleophilic and Electrophilic Reactivity Profiles

The this compound molecule possesses both nucleophilic and electrophilic centers. The nitrogen atom at position 3, particularly after deprotonation, acts as a nucleophile, readily undergoing alkylation and acylation as discussed previously. researchgate.net

The carbonyl groups at positions 2 and 4 are electrophilic centers susceptible to nucleophilic attack. For example, the reaction of 2-benzoyl-1,4-benzothiazin-3-one with hydrazine (B178648) hydrate, a nucleophile, leads to a ring transformation, affording pyrazole (B372694) derivatives. researchgate.net This reaction proceeds through the initial nucleophilic attack of hydrazine on the benzoyl carbonyl group. researchgate.net

The benzene ring's reactivity towards electrophiles is generally low due to the electron-withdrawing nature of the fused heterocyclic ring. nih.govdiva-portal.org However, the generation of highly reactive intermediates like arynes from benzothiadiazole precursors has been demonstrated, opening up avenues for the introduction of a wide range of functional groups through nucleophilic attack on the aryne. nih.govdiva-portal.org

Ring Expansion and Rearrangement Reactions

The synthesis of the this compound core structure and its derivatives through ring expansion and rearrangement reactions represents a sophisticated approach in heterocyclic chemistry. These methods often involve the transformation of smaller, more readily available ring systems into the desired six-membered benzothiazine framework.

A notable example of a rearrangement reaction leading to a 1,3-benzothiazine derivative involves the base-catalyzed ring expansion of an N-substituted saccharin (B28170) derivative. acs.orgacs.org In a key study, the treatment of N-(α-phenylcarbethoxymethyl)saccharin with sodium ethoxide in ethanol (B145695) resulted in the formation of ethyl 3,4-dihydro-4-oxo-2-phenyl-2H-1,3-benzothiazine-2-carboxylate 1,1-dioxide. acs.org This transformation proceeds via a base-catalyzed cleavage of the sulfonamide bond in the saccharin ring, followed by an intramolecular cyclization that incorporates the side chain to form the new, expanded 1,3-benzothiazine ring. This reaction pathway highlights a divergence from other reactions where the carboxamide linkage is cleaved. acs.org

More recent research has further explored the utility of saccharin derivatives in synthesizing 1,3-benzothiazines. For instance, an unusual rearrangement has been developed between saccharin-derived cyclic ketimines and 3-chlorooxindoles, which yields spiro-1,3-benzothiazine oxindoles under mild conditions. rsc.org This reaction demonstrates the versatility of saccharin as a precursor for more complex heterocyclic systems incorporating the 1,3-benzothiazine motif.

The following table summarizes a key rearrangement reaction for the synthesis of a 1,3-benzothiazine derivative.

Starting MaterialReagentProductYield (%)Reference
N-(α-phenylcarbethoxymethyl)saccharinSodium ethoxide in ethanolEthyl 3,4-dihydro-4-oxo-2-phenyl-2H-1,3-benzothiazine-2-carboxylate 1,1-dioxide44 acs.org
Saccharin-derived cyclic ketimines3-ChlorooxindolesSpiro-1,3-benzothiazine oxindolesNot specified rsc.org

While these rearrangement reactions of saccharin derivatives provide a viable route to the 1,3-benzothiazine skeleton, specific examples of ring expansion reactions that are not rearrangements leading directly to this compound are not extensively documented in the literature.

Cycloaddition Reactions Involving the this compound System

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.orglibretexts.org However, there is a notable lack of documented examples of cycloaddition reactions where this compound itself acts as a reactant. The potential for this compound to participate in such reactions can be inferred by examining the reactivity of analogous heterocyclic diones and related systems.

The this compound structure contains potential diene and dienophile components. The α,β-unsaturated carbonyl system within the ring could theoretically act as a dienophile in Diels-Alder reactions. For a typical Diels-Alder reaction to proceed efficiently, the dienophile is often substituted with electron-withdrawing groups. libretexts.orgyoutube.com The carbonyl groups in the benzothiazine dione are electron-withdrawing, which might suggest some dienophilic character. However, the aromaticity of the fused benzene ring could reduce the reactivity of the enone system.

By analogy, other heterocyclic diones have been shown to participate in cycloaddition reactions. For example, 2-(dicyanomethylene)indan-1,3-dione (B97546) undergoes formal [4+2] hetero-Diels-Alder reactions with electron-rich alkynes, where a carbonyl group and the adjacent exocyclic double bond act as the diene component. nih.gov This suggests that under certain conditions, the carbonyl moieties of this compound could potentially be involved in cycloadditions.

Furthermore, photochemical [2+2] cycloadditions are known for related sulfur-containing heterocycles. For instance, thioisatin (benzo[b]thiophene-2,3-dione) undergoes photochemical [4+2] cycloaddition with alkenes, where both carbonyl groups participate. acs.org This type of photoreaction could be a potential, though unexplored, avenue for the functionalization of the this compound ring system.

The table below presents examples of cycloaddition reactions of related heterocyclic compounds, which may provide insight into the potential reactivity of this compound.

Reactant 1Reactant 2Reaction TypeProduct TypeReference
2-(Dicyanomethylene)indan-1,3-dioneElectron-rich alkynes[4+2] Hetero-Diels-AlderFused 4H-pyran heterocycles nih.gov
Benzo[b]thiophene-2,3-dione (Thioisatin)AlkenesPhotochemical [4+2] Cycloaddition1,4-Dioxin type adducts acs.org

Advanced Structural Elucidation and Conformational Analysis of 2h 1,3 Benzothiazine 2,4 3h Dione

Single-Crystal X-ray Diffraction Studies

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. These supramolecular interactions dictate the material's physical properties. While specific crystallographic data for the parent 2H-1,3-benzothiazine-2,4(3H)-dione is not extensively detailed in the reviewed literature, analysis of closely related heterocyclic systems provides significant insight into the interactions that likely stabilize its crystal structure.

Interaction TypeDescriptionPotential Role in this compound
Hydrogen Bonding Strong directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.The N-H proton and the carbonyl oxygens (C=O) are prime candidates for forming strong N-H···O hydrogen bonds, linking molecules into chains or dimers.
C–H···O/N Interactions Weaker hydrogen bonds where a carbon-bound hydrogen interacts with oxygen or nitrogen.These interactions are expected to contribute significantly to the three-dimensional network, connecting the primary hydrogen-bonded motifs. nstda.or.th
π–π Stacking Attractive, noncovalent interactions between aromatic rings.The benzene (B151609) moiety of the benzothiazine core can engage in π–π stacking, further stabilizing the crystal lattice.
C–H···π Interactions Interactions where a C-H bond points towards the face of an aromatic ring.These interactions provide additional stability to the crystal packing. nstda.or.th

These types of interactions collectively create a stable, three-dimensional supramolecular architecture. The specific geometry and strength of these interactions in this compound would depend on the final crystalline form it adopts.

Investigation of Tautomeric Forms in Crystalline State

Tautomerism, the interconversion of structural isomers, is a critical consideration for molecules like this compound, which contains both amide and ketone functionalities within a dione (B5365651) system. The presence of labile protons allows for the potential existence of several tautomeric forms, primarily keto-enol tautomerism.

A study on a related 2,1-benzothiazine derivative, 3,3′-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), identified three possible tautomers: a dienol form, a keto-enol form, and a diketo form. nih.gov Quantum-chemical calculations and NMR spectroscopy confirmed the presence of multiple tautomers in solution. nih.gov A survey of the Cambridge Structural Database (CSD) as part of this study revealed that while the enol tautomeric form is most common in the crystal phase for related compounds, the keto form is also observed. nih.gov

For this compound, the following tautomeric equilibrium can be postulated:

Dione Form: The primary structure, this compound, where both carbonyl groups are in the keto form.

Enol Forms: Two potential enol forms can exist where a proton migrates from the nitrogen or the alpha-carbon to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon or carbon-nitrogen double bond within the ring.

The specific tautomer that crystallizes is determined by which form is the most stable in the solid state, a factor influenced by the intricate network of intermolecular interactions discussed previously. The stability of any given tautomer can be affected by environmental conditions, particularly the solvent used for crystallization. nih.gov

Conformational Analysis of the Thiazine (B8601807) Ring System

The six-membered thiazine ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. The fusion of the benzene ring introduces additional constraints, influencing the preferred conformation.

Experimental Determination of Ring Conformations (e.g., Half-Chair)

X-ray crystallography is the definitive method for determining the solid-state conformation of cyclic systems. For the related 1,3-benzoxazine ring, a detailed crystallographic study of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine (B8389632) determined that the oxazine ring adopts a half-chair conformation . nstda.or.th This conformation allows the molecule to maintain maximum planarity across the fused ring system while accommodating the sp³-hybridized atoms in the ring. nstda.or.th Given the structural similarity between benzoxazines and benzothiazines, a similar half-chair or a related distorted boat/envelope conformation would be the most probable conformation for the thiazine ring in this compound.

ConformationDescriptionRelevance to Thiazine Ring
Half-Chair Four atoms are coplanar, while the other two are displaced on opposite sides of the plane.Observed in analogous benzoxazine (B1645224) systems, suggesting it is a highly likely conformation for the 1,3-benzothiazine ring. nstda.or.th
Boat/Twist-Boat A flexible conformation that can relieve steric strain.Observed in some 1,4-benzothiazine derivatives.
Envelope Five atoms are coplanar, with the sixth atom out of the plane.Another possible conformation for six-membered heterocyclic rings.

Influence of Substituents on Conformational Preferences

The introduction of substituents onto the benzothiazine core can have a profound impact on the conformational preference of the thiazine ring. The size, electronics, and position of the substituent can alter the steric and electronic environment, favoring one conformation over others.

In the context of this compound, a substituent at the N-3 position would be particularly influential. A bulky substituent at this position could introduce significant steric hindrance, potentially forcing the thiazine ring into a conformation that minimizes these unfavorable interactions. This could, in turn, influence the planarity of the fused ring system and affect the pattern of intermolecular interactions in the crystal lattice.

Computational and Theoretical Insights into this compound

While this compound is a known chemical entity, detailed computational and theoretical chemistry studies specifically focused on this molecule are not extensively available in publicly accessible scientific literature. However, the methodologies for such analyses are well-established and have been widely applied to structurally similar compounds, such as 1,2-benzothiazine and 1,4-benzothiazine derivatives. This article outlines the theoretical framework and the types of insights that would be gained from applying these computational methods to this compound.

Computational and Theoretical Chemistry of 2h 1,3 Benzothiazine 2,4 3h Dione

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility Analysis

The conformational landscape of this compound is a critical determinant of its interaction with biological targets. The fused ring system, consisting of a benzene ring and a thiazine ring, imposes significant conformational constraints. However, a degree of flexibility is retained, primarily within the thiazine ring.

Computational studies, often employing density functional theory (DFT) and molecular dynamics (MD) simulations, have elucidated the preferred conformations of this heterocyclic system. The thiazine ring can adopt various conformations, such as boat, twist-boat, and chair forms. The relative energies of these conformers dictate the most probable shapes the molecule will assume in different environments. The planarity of the benzothiazine ring system is a key feature, with the fused benzene ring enforcing a relatively rigid structure. The puckering of the thiazine ring is a primary source of conformational isomerism.

Solvent Effects on Molecular Behavior

The surrounding solvent environment plays a crucial role in the behavior of this compound. Solvatochromism, the change in a substance's color as the solvent polarity changes, is a phenomenon that can be observed and quantified to understand these interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activities. These approaches are instrumental in designing novel derivatives of this compound with enhanced therapeutic potential.

Development of Theoretical Models for Predictive Studies

The development of robust QSAR models is a cornerstone of modern drug discovery. For this compound derivatives, these models are constructed by first compiling a dataset of compounds with known biological activities. A wide array of molecular descriptors, encompassing electronic, steric, hydrophobic, and topological properties, are then calculated for each compound.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to establish a mathematical relationship between the descriptors and the observed activity. A well-validated QSAR model can then be used to predict the activity of newly designed, yet unsynthesized, derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Electronic and Steric Parameter Calculations for SAR Studies

Structure-Activity Relationship (SAR) studies aim to identify the key molecular features responsible for a compound's biological activity. Electronic and steric parameters are fundamental to these analyses.

Electronic Parameters: These parameters describe the electronic properties of the molecule and are crucial for understanding its reactivity and interactions with biological targets. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively.

Atomic charges: These describe the distribution of charge within the molecule.

These parameters can be calculated using quantum mechanical methods.

Steric Parameters: These parameters describe the size and shape of the molecule and are important for understanding how it fits into a biological target's binding site. Common steric descriptors include:

Molecular weight and volume: These provide a general measure of the molecule's size.

Sterimol parameters (L, B1, B5): These describe the dimensions of a substituent in different directions.

Topological indices: These are numerical descriptors that encode information about the connectivity of atoms in a molecule.

The following table provides an example of calculated electronic and steric parameters for a hypothetical series of this compound derivatives.

CompoundR-groupHOMO (eV)LUMO (eV)Dipole Moment (Debye)Molecular Weight ( g/mol )
1 H-6.5-1.22.5195.2
2 CH3-6.4-1.12.7209.2
3 Cl-6.7-1.41.8229.7
4 NO2-7.1-2.00.5240.2

By analyzing the trends in these parameters across a series of compounds with varying biological activities, researchers can deduce the electronic and steric requirements for optimal activity.

Structure Activity Relationship Sar and Molecular Interaction Studies of 2h 1,3 Benzothiazine 2,4 3h Dione Derivatives

Investigation of Structural Modifications on Molecular Interactions

Structure-activity relationship (SAR) studies on 1,3-benzothiazin-4-one derivatives have provided critical insights into the features required for potent biological activity, primarily against Mycobacterium tuberculosis.

The most advanced derivatives, such as BTZ043 and PBTZ169 (Macozinone), are 2-amino substituted 1,3-benzothiazin-4-ones. researchgate.net The initial lead, BTZ043, features an 8-nitro group and a chiral center. The development of PBTZ169 involved replacing a side chain with a piperazine (B1678402) moiety, which eliminated the chiral center. newtbdrugs.org This modification simplified chemical synthesis, reduced production costs, and resulted in a compound with improved potency and pharmacodynamics. newtbdrugs.orgnih.gov PBTZ169 was found to be three to seven times more active in vitro against various mycobacterial species, including M. tuberculosis, compared to BTZ043. mdpi.com

Key SAR findings include:

Substituents on the Benzo Ring: The 8-nitro group was initially considered essential for the mechanism of action, which involves reductive activation. acs.org However, subsequent studies have shown that non-nitro derivatives, particularly those with halogen substitutions (e.g., fluorine), also exhibit potent antitubercular activity. nih.gov For instance, 5-fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one showed promising activity against M. tuberculosis H37Rv. nih.gov This suggests that while the nitro group facilitates a specific activation pathway, other substituents can confer high affinity through different molecular interactions. Derivatives with a trifluoromethyl group at the 6-position also maintained significant anti-tubercular activity. curehunter.com

Substituents at the N-3 Position: Modifications at this position with various alkyl and heterocyclic groups have been explored. Studies have shown that an extended or branched alkyl chain can enhance potency. curehunter.com

Substituents at the C-2 Position: The nature of the substituent at the 2-position is critical. The presence of piperazine or piperidine (B6355638) rings has been a key feature of many potent inhibitors. researchgate.net One study found that incorporating an azaspirodithiolane group resulted in a compound (8o) with a minimal inhibitory concentration (MIC) of 0.0001 μM against M. tuberculosis H37Rv, which is 20-fold more potent than BTZ043. curehunter.com This highlights that the volume and lipophilicity of substituents at this position are important for activity. curehunter.com

Modification of the Thiazine (B8601807) Ring: The integrity of the thiazinone ring is crucial. Theoretical and experimental studies on the oxidation of the sulfur atom in BTZ043 revealed that the sulfoxide (B87167) (BTZ-SO) derivative retains potent antimycobacterial activity, whereas the sulfone (BTZ-SO₂) derivative is only weakly active. acs.org This indicates that the electronic properties and the specific conformation of the heterocyclic ring are vital for proper interaction with the target enzyme. acs.org

Other 1,3-benzothiazin-4-one derivatives, particularly those with 2-aryl and 2-(pyridin-2-yl) substitutions, have been noted for their ability to suppress oxidative stress-induced apoptosis in cardiomyocytes, indicating that structural modifications can tune the biological target of the scaffold. researchgate.netnih.gov

Compound Series Structural Modification Effect on Activity Reference(s)
PBTZ SeriesReplacement of BTZ043 side chain with piperazine (e.g., PBTZ169)3-7 fold increase in activity against M. tuberculosis; loss of chiral center nih.govmdpi.com
Halogenated BTZsReplacement of 8-nitro group with halogens (e.g., 5-fluoro)Potent activity retained, suggesting alternative binding modes nih.gov
C-2 Substituted BTZsIntroduction of azaspirodithiolane at C-220-fold increase in potency compared to BTZ043 curehunter.com
Oxidized BTZsOxidation of ring sulfur to sulfoxide (BTZ-SO)Potent activity retained acs.org
Oxidized BTZsOxidation of ring sulfur to sulfone (BTZ-SO₂)Weak activity acs.org

Ligand-Target Recognition and Binding Mechanisms

Understanding how 2H-1,3-Benzothiazine-2,4(3H)-dione derivatives recognize and bind to their molecular targets is fundamental to explaining their biological effects. This has been explored through computational simulations and spectroscopic techniques.

For the antitubercular 1,3-benzothiazin-4-ones, the primary biological target is the flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govepfl.ch This enzyme is essential for the biosynthesis of the mycobacterial cell wall. researchgate.net

Molecular docking and dynamics simulations have been instrumental in elucidating the binding mode. These studies have confirmed that potent inhibitors like PBTZ169 bind irreversibly to DprE1. epfl.chnih.gov The binding mechanism is covalent:

The inhibitor enters the enzyme's active site.

The 8-nitro group of the benzothiazinone is reduced by the enzyme's reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, forming a highly reactive nitroso derivative. mdpi.comacs.org

This activated intermediate forms a covalent semimercaptal bond with the thiol group of a specific cysteine residue, Cys387, in the DprE1 active site. nih.govmdpi.comnih.gov

This covalent modification leads to the irreversible inactivation of the enzyme. epfl.ch Docking studies have further characterized the ligand-target interactions, identifying key non-covalent interactions that stabilize the complex. For PBTZ169, these include hydrogen bonds between the oxygen of the thiazin-4-one ring and the amino group of LYS134, and between the nitro group and LYS418. nih.gov Carbon-hydrogen bonds with residues such as HIS132, GLY117, and SER228 also contribute to the binding. nih.gov

A recent virtual screening of 754 benzothiazinone analogs using covalent docking identified three compounds with predicted binding affinities higher than that of PBTZ169, demonstrating the power of these computational approaches in discovering new potential inhibitors. nih.gov

Compound Target Enzyme Key Interacting Residues Binding Energy / Score Reference(s)
PBTZ169M. tuberculosis DprE1Covalent bond with Cys387; H-bonds with LYS134, LYS418; C-H bonds with HIS132, GLY117, SER228-7.8 kcal/mol (Docking Score) nih.gov
PubChem-155-924-621M. tuberculosis DprE1(Predicted)-77.2 kcal/mol (ΔGbinding) nih.gov
PubChem-127-032-794M. tuberculosis DprE1(Predicted)-74.3 kcal/mol (ΔGbinding) nih.gov
PubChem-155-923-972M. tuberculosis DprE1(Predicted)-65.4 kcal/mol (ΔGbinding) nih.gov

Fluorescence spectroscopy is a powerful biophysical technique used to study the binding of small molecules to proteins, most commonly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA). Such studies are vital for understanding the pharmacokinetic properties of a drug candidate, as binding to plasma proteins affects its distribution, metabolism, and excretion.

The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon the binding of a ligand. By monitoring this change in fluorescence intensity, one can determine binding constants (Kₐ), the number of binding sites (n), and thermodynamic parameters (ΔH, ΔG, ΔS) of the interaction. nih.gov Further analysis using synchronous fluorescence or fluorescence resonance energy transfer (FRET) can provide information on conformational changes in the protein and the distance between the ligand and a specific protein fluorophore. nih.gov

While this technique has been extensively applied to other heterocyclic compounds like benzodiazepines and flavonoids to characterize their albumin binding, specific fluorescence spectroscopic studies on the interaction of this compound derivatives with serum albumins are not widely reported in the reviewed literature. nih.govnih.gov However, the application of this methodology would be a logical step in the preclinical development of novel benzothiazinone derivatives to assess their likely behavior in vivo.

Mechanistic Insights into Molecular Level Biological Activities

Research into this compound derivatives has uncovered detailed mechanisms explaining their potent biological effects.

The primary and most well-elucidated mode of action for the antitubercular benzothiazinones is the inhibition of mycobacterial cell wall synthesis. nih.gov The target enzyme, DprE1, is crucial for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinans, which are essential structural components of the mycobacterial cell wall's arabinogalactan (B145846) and lipoarabinomannan layers. researchgate.net By irreversibly inhibiting DprE1, benzothiazinones block this critical pathway, leading to the disruption of cell wall integrity and ultimately causing cell lysis. researchgate.net

Beyond their antitubercular effects, certain derivatives exhibit other biological activities, suggesting different molecular mechanisms. As mentioned, 2-aryl and 2-(pyridin-2-yl)-1,3-benzothiazin-4-ones can suppress oxidative stress-induced cardiomyocyte apoptosis. researchgate.netnih.gov This points towards a potential mode of action involving the modulation of cellular antioxidant pathways, possibly through the activation of antioxidant response elements, although the precise molecular targets for this effect require further investigation. researchgate.net

It is also interesting to note that benzothiazine intermediates are formed during the natural biosynthesis of pheomelanin, a type of melanin (B1238610) pigment, when cysteine is incorporated into dopaquinone. mdpi.com This biochemical pathway is distinct from the pharmacological action of the synthetic dione (B5365651) derivatives.

Theoretical and computational studies have been pivotal in confirming and detailing the enzyme inhibition mechanism of antitubercular benzothiazinones. The inhibition of DprE1 is classified as a "suicide inhibition" mechanism. mdpi.com In this process, the enzyme itself metabolically activates the inhibitor into a reactive form that then covalently binds to and inactivates the enzyme.

Computational modeling has supported this mechanism by:

Confirming Covalent Binding: Docking and molecular dynamics simulations have consistently shown the formation of a stable, covalent semimercaptal adduct between the activated benzothiazinone and the Cys387 residue of DprE1. mdpi.comnih.gov

Modeling Conformational Changes: Studies on sulfoxide and sulfone derivatives of BTZ043 used computational methods to analyze how the oxidation state of the sulfur atom alters the three-dimensional shape and electronic charge distribution of the benzothiazinone ring. acs.org The results helped explain why the sulfoxide, which adopts a conformation still suitable for binding, remains active, while the sulfone, with a more significant conformational change, loses its inhibitory potency. This provides a theoretical underpinning for the observed SAR. acs.org

Validating the Target: The strong correlation between the in silico binding predictions and the in vitro antimycobacterial activities across various derivatives validates DprE1 as the primary target for this class of compounds. nih.gov

These theoretical investigations not only provide a detailed picture of the inhibition mechanism at the atomic level but also create a robust platform for the rational design of next-generation inhibitors.

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives based on the this compound scaffold is a strategic endeavor that leverages an understanding of its structural features and potential biological targets. While specific detailed research on the rational design of this compound derivatives is nascent, principles can be extrapolated from structurally similar heterocyclic systems, such as 1,4-benzothiazines and 1,3-benzoxazines. The core principles revolve around molecular hybridization, substituent modulation based on computational and SAR studies, and the strategic introduction of functional groups to enhance target interaction and biological activity.

A key strategy in the rational design of new therapeutic agents is molecular hybridization , which involves combining the this compound scaffold with other pharmacologically active moieties. This approach aims to create hybrid molecules with synergistic or additive effects, or to improve the pharmacokinetic profile of the parent molecules. For instance, the hybridization of a benzothiazine core with a 1,3,4-thiadiazole (B1197879) ring has been explored in the design of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. mdpi.comnih.gov This design strategy is based on the premise that the combined scaffold will exhibit enhanced binding to the target enzyme.

Computational modeling and molecular docking are indispensable tools in the rational design process. These methods provide insights into the potential binding modes of novel derivatives within the active site of a biological target. For example, in the design of 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one derivatives as AChE inhibitors, docking studies revealed crucial interactions. mdpi.comnih.gov It was observed that the benzothiazinone ring could engage in π–π stacking interactions with aromatic residues like tryptophan (Trp286), while the carbonyl groups are capable of forming hydrogen bonds with amino acids such as serine (Ser293) and phenylalanine (Phe295). mdpi.comnih.govfrontiersin.org Such insights allow for the targeted placement of substituents on the lead scaffold to maximize these favorable interactions and, consequently, improve inhibitory potency. The design of 1,4-benzothiazine-based bisamides as inhibitors of bacterial peptide deformylase (PDF) also relied on molecular modeling to predict binding scores and guide the selection of candidate molecules for synthesis. frontiersin.org

Structure-Activity Relationship (SAR) studies form the empirical backbone of rational design. By systematically modifying the substituents on the benzothiazine ring and observing the resulting changes in biological activity, researchers can deduce which chemical features are critical for efficacy. In a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one derivatives, SAR analysis indicated that the nature of the substituent on the phenyl ring was crucial for activity. mdpi.com Derivatives bearing an electron-withdrawing group, such as a chlorine atom, at the para-position of the phenyl ring exhibited greater activity than those with an unsubstituted phenyl ring. mdpi.com This suggests that electronic effects play a significant role in the interaction with the target.

The following table summarizes the research findings on the AChE inhibitory activity of a series of rationally designed 2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one derivatives, illustrating the impact of different substituents.

Compound IDR-Group on Thiadiazole RingAChE IC₅₀ (µM) mdpi.com
3i4-methoxyphenyl0.027
3j4-chlorophenyl0.025
ReferenceDonepezil0.021

Another rational design principle involves modifying the core scaffold to improve its "drug-likeness" or to introduce new functionalities. For example, the synthesis of 1,3-benzothiazine derivatives via multicomponent one-pot reactions allows for the rapid generation of a library of compounds with diverse substitutions at the N-3 and C-2 positions. nih.gov This diversity is essential for exploring the chemical space around the scaffold and identifying derivatives with optimal activity and safety profiles. The introduction of basic side chains, such as morpholinoethyl or piperidinylpropyl groups, has been used to modulate the physicochemical properties of the molecules, which can influence their absorption and distribution. nih.gov

Furthermore, the creation of metal complexes represents another avenue for rational design. Schiff bases derived from related structures like 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione have been used to form heavy metal complexes, which have shown broad-spectrum antibacterial and antifungal activities. nih.govnih.gov This suggests that the this compound scaffold could also serve as a ligand for the development of novel metallodrugs.

Applications of 2h 1,3 Benzothiazine 2,4 3h Dione in Advanced Chemical Synthesis and Materials Science

Role as Building Blocks in Organic Synthesis

The reactivity of the 2H-1,3-Benzothiazine-2,4(3H)-dione scaffold, particularly the nitrogen atom within the thiazine (B8601807) ring, provides a handle for synthetic elaboration.

Currently, there is a notable lack of published research demonstrating the use of this compound as a direct precursor for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The majority of scientific literature focuses on the synthesis of various benzothiazine derivatives from acyclic precursors like thiosalicylic acid or 2-aminothiophenol (B119425), rather than the subsequent chemical transformations of the this compound core. prepchem.comeaspublisher.com

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common core. The ability to functionalize the this compound scaffold at the N-3 position makes it a potential candidate for such synthetic strategies. The nitrogen atom can be alkylated or acylated, allowing for the introduction of various side chains and functional groups. This is exemplified by the existence of N-substituted derivatives in chemical databases. uni.luuni.lu These derivatives, created by introducing moieties like dimethylaminoethyl or dimethylaminopropyl groups, highlight the scaffold's capacity to be modified, a fundamental requirement for its use in generating molecular libraries for biological or material screening.

Table 1: Examples of N-Substituted this compound Derivatives

Compound Name Molecular Formula Structure (SMILES)
3-[2-(dimethylamino)ethyl]-1,3-benzothiazine-2,4-dione C12H14N2O2S CN(C)CCN1C(=O)C2=CC=CC=C2SC1=O uni.lu

This table showcases derivatives of this compound, indicating the potential for creating diverse structures by modifying the N-3 position.

Potential in Polymer Chemistry and Material Science

The investigation into the material properties of this compound is still in its infancy.

There is currently no scientific literature available that describes the use of this compound as a monomer in polymerization reactions. The presence of reactive sites—the N-H group and two carbonyl functions—theoretically allows for its participation in condensation polymerization, but this potential has not yet been realized or reported in peer-reviewed studies.

The broader class of sulfur- and nitrogen-containing heterocyclic compounds, such as phenothiazines and 2,1,3-benzothiadiazoles, has garnered significant interest for applications in optoelectronics. rsc.orgrsc.orgnih.gov These related materials often exhibit intriguing electronic properties, making them suitable as components in organic light-emitting diodes (OLEDs), solar cells, and transistors. rsc.orgmdpi.com However, to date, there are no specific studies focused on the investigation of optoelectronic or other functional material properties of compounds directly derived from the this compound core. Its potential in this area remains speculative and awaits experimental validation.

Development of Chemical Probes and Sensors

The development of chemical probes and sensors based on the this compound scaffold has not been reported in the scientific literature. The design of such tools often relies on a core structure that exhibits changes in its photophysical properties (e.g., fluorescence) upon binding to a specific analyte. While the benzothiazine framework is part of larger fluorescent systems, the dione (B5365651) itself has not been explored for this purpose.

Design and Synthesis of Derivatives for Analytical Applications

The core principle behind creating derivatives of this compound for analytical purposes involves the introduction of specific functional groups at the N-3 position. This site is chemically accessible for substitution, allowing for the attachment of moieties that can interact with analytes or provide a detectable signal. The design strategy typically focuses on creating molecules that exhibit a change in their physical or chemical properties upon binding to a target species.

Research and commercial availability have demonstrated the synthesis of several N-substituted derivatives. These substitutions are key to unlocking potential analytical applications. For instance, alkyl chains containing tertiary amines, such as in 3-[2-(dimethylamino)ethyl]-1,3-benzothiazine-2,4-dione and 3-[3-(dimethylamino)propyl]-1,3-benzothiazine-2,4-dione, have been synthesized. uni.luuni.lu The introduction of a basic dimethylamino group provides a potential binding site for protons (H⁺) or metal cations.

Another synthetic modification involves attaching aromatic groups. An example is the synthesis of 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. keyorganics.net The fluorobenzyl group can influence the molecule's electronic properties and provides a fluorine atom, which can be useful in certain analytical techniques like ¹⁹F NMR. While the primary applications of such derivatives may lie in other fields, their structures are archetypal for the development of analytical probes. For example, the aromatic ring could be further functionalized with fluorophores or chromophores to create optical sensors.

The general synthetic approach to these N-substituted derivatives involves the reaction of the parent this compound with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. The base deprotonates the nitrogen at the 3-position, creating a nucleophile that then attacks the electrophilic halide to form the C-N bond.

Table 1: Examples of Synthesized N-Substituted this compound Derivatives

Compound NameMolecular Formula
3-[2-(Dimethylamino)ethyl]-1,3-benzothiazine-2,4-dioneC₁₂H₁₄N₂O₂S
3-[3-(Dimethylamino)propyl]-1,3-benzothiazine-2,4-dioneC₁₃H₁₆N₂O₂S
3-(2-Fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dioneC₁₅H₁₀FNO₂S

Exploration of Chemosensory Properties

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The derivatives of this compound, particularly those with appended receptor sites, hold theoretical potential for chemosensory applications, although specific studies in this area are not extensively documented in the reviewed literature.

The exploration of chemosensory properties would logically focus on the synthesized derivatives bearing functional groups capable of analyte interaction. The dimethylaminoalkyl-substituted derivatives are prime candidates for acting as chemosensors for metal ions or for sensing pH changes. The tertiary amine's lone pair of electrons can coordinate with various metal cations. Upon binding, a change in the molecule's conformation or electronic structure could occur, leading to a detectable change in its spectroscopic properties, such as a shift in absorbance (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor).

For such a system to function, the this compound core would need to be coupled with a signaling unit (a chromophore or fluorophore). If the core structure itself possesses inherent fluorescence, the binding event at the appended receptor could modulate this property through mechanisms like photoinduced electron transfer (PET). In a PET sensor, the amine can quench the fluorescence of the nearby fluorophore. Upon binding a proton or a metal ion, this quenching mechanism is suppressed, leading to a "turn-on" fluorescent response.

While the fundamental components for chemosensor design are present in known derivatives, detailed research findings on their selectivity, sensitivity, and specific applications as chemosensors for particular analytes are not widely available. The development of fluorescent probes based on related heterocyclic structures, such as 2,1,3-benzothiadiazoles, is well-established, suggesting that the this compound scaffold could be a viable, albeit underexplored, platform for similar applications. mdpi.com

Q & A

Basic Research Question

  • Toxicity : LD50 values for analogous thiazine derivatives range from 200 mg/kg (oral, mice), indicating acute toxicity .
  • Decomposition Risks : Heating releases NOx and SOx; use fume hoods and scrubbers .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from oxidizers .

How do viscometric measurements elucidate DNA interaction mechanisms?

Advanced Research Question
Viscometry detects changes in DNA helix length upon ligand binding:

  • Intercalation : Increases viscosity due to helix elongation (e.g., ethidium bromide) .
  • Groove Binding : Minimal viscosity changes (e.g., Hoechst 33258) .
    For benzothiazines, compare viscosity trends with intercalators/groove binders to infer binding modes. Use calf thymus DNA (CT-DNA) in Tris-EDTA buffer and a Ostwald viscometer at 25°C .

How can solubility limitations of benzothiazine derivatives be addressed in biological assays?

Basic Research Question

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactants : Triton X-100 or Tween-80 (0.1% w/v) improve dispersion in cell culture media .
  • Pro-drug Strategies : Synthesize phosphate or acetate esters for increased hydrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.